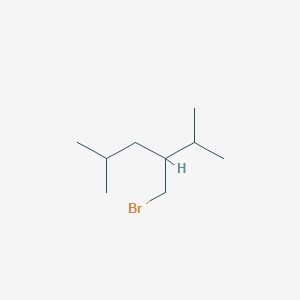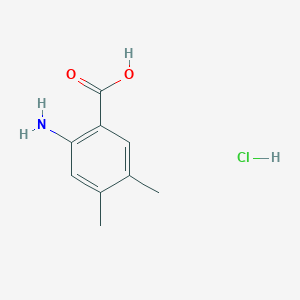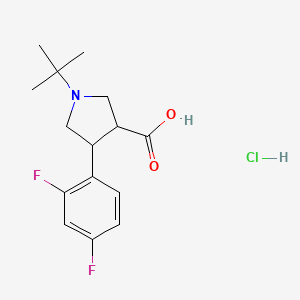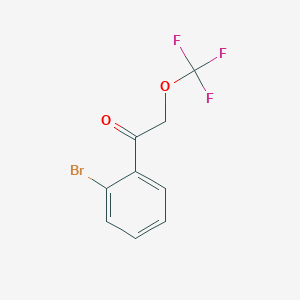
3-(Bromomethyl)-2,5-dimethylhexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Bromomethyl)-2,5-dimethylhexane is an organic compound that belongs to the class of alkyl halides It is characterized by a bromomethyl group attached to a hexane backbone with two methyl substituents at the 2 and 5 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2,5-dimethylhexane typically involves the bromination of 2,5-dimethylhexane. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure better control over reaction conditions and yield. The use of bromine in the presence of a catalyst can also be employed to achieve the desired bromination efficiently.
化学反应分析
Types of Reactions
3-(Bromomethyl)-2,5-dimethylhexane undergoes several types of chemical reactions, including:
Nucleophilic Substitution (SN2): This reaction involves the replacement of the bromine atom with a nucleophile, such as hydroxide, cyanide, or amine, leading to the formation of various substituted products.
Elimination (E2): Under strong basic conditions, the compound can undergo elimination to form alkenes.
Oxidation: The bromomethyl group can be oxidized to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and ammonia. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Elimination: Strong bases such as potassium tert-butoxide or sodium hydride are used in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Major Products
Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, nitriles, or amines.
Elimination: The major product is typically an alkene.
Oxidation: Products can include alcohols, aldehydes, or carboxylic acids.
科学研究应用
3-(Bromomethyl)-2,5-dimethylhexane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used to modify biomolecules through alkylation, aiding in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of 3-(Bromomethyl)-2,5-dimethylhexane primarily involves its reactivity as an alkylating agent. The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites on other molecules. This reactivity is exploited in various synthetic applications to introduce functional groups into target molecules.
相似化合物的比较
Similar Compounds
- 3-(Bromomethyl)pentane
- 2-(Bromomethyl)-2,5-dimethylhexane
- 3-(Chloromethyl)-2,5-dimethylhexane
Uniqueness
3-(Bromomethyl)-2,5-dimethylhexane is unique due to its specific substitution pattern, which imparts distinct reactivity compared to other alkyl halides. The presence of two methyl groups at the 2 and 5 positions influences its steric and electronic properties, making it a valuable compound in synthetic chemistry.
属性
分子式 |
C9H19Br |
|---|---|
分子量 |
207.15 g/mol |
IUPAC 名称 |
3-(bromomethyl)-2,5-dimethylhexane |
InChI |
InChI=1S/C9H19Br/c1-7(2)5-9(6-10)8(3)4/h7-9H,5-6H2,1-4H3 |
InChI 键 |
RYIWLAMBDJKUAM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(CBr)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 2-[(2-carbamothioylethyl)(phenyl)amino]acetate](/img/structure/B13155423.png)

![2-Amino-4-{[(tert-butoxy)carbonyl]amino}benzoic acid](/img/structure/B13155427.png)

![Methyl 3'-methyl-8-oxaspiro[bicyclo[3.2.1]octane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13155438.png)



![(4R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanoic acid](/img/structure/B13155468.png)


![4-[(2-Fluorophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13155491.png)


